molecular formula C10H14Cl2N2O B2937405 1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride CAS No. 2034552-05-9

1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride

Cat. No. B2937405
CAS RN: 2034552-05-9
M. Wt: 249.14
InChI Key: UQASZKQBZRZUIH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride” consists of a piperidine ring attached to a chloropyridine ring via a single bond . The piperidine ring contains a hydroxyl group, and the pyridine ring has a chlorine atom attached .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is soluble in DMSO to a concentration of 2 mg/mL . The optical activity of the compound is [α]/D -34 to -43°, c = 0.3 in methanol .

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

The compound’s mode of action would depend on its specific targets. It could act as an agonist, antagonist, or modulator, altering the function of its targets and leading to downstream effects in various biochemical pathways .

As for pharmacokinetics, factors such as solubility, permeability, and metabolic stability would influence the compound’s absorption, distribution, metabolism, and excretion (ADME). The presence of the piperidine and chloropyridine moieties could potentially affect these properties .

The compound’s action could result in a range of molecular and cellular effects, depending on its targets and the pathways they’re involved in. These effects could be therapeutic or toxic, beneficial or detrimental .

Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

1-(5-chloropyridin-2-yl)piperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O.ClH/c11-8-3-4-10(12-6-8)13-5-1-2-9(14)7-13;/h3-4,6,9,14H,1-2,5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQASZKQBZRZUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride

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